N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1005301-34-7
VCID: VC7006924
InChI: InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-8-9-17(12-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27)
SMILES: CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C21H21F3N2O2
Molecular Weight: 390.406

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

CAS No.: 1005301-34-7

Cat. No.: VC7006924

Molecular Formula: C21H21F3N2O2

Molecular Weight: 390.406

* For research use only. Not for human or veterinary use.

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide - 1005301-34-7

Specification

CAS No. 1005301-34-7
Molecular Formula C21H21F3N2O2
Molecular Weight 390.406
IUPAC Name N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-8-9-17(12-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27)
Standard InChI Key WOPKPEYUSSBJFL-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide reflects its complex architecture:

  • Tetrahydroquinoline core: A partially hydrogenated quinoline ring system (C₉H₁₁N) providing a planar aromatic region fused to a saturated six-membered ring.

  • 2-Methylpropanoyl group: An isobutyryl substituent (-CO-C(CH₃)₂) at position 1 of the tetrahydroquinoline.

  • 3-(Trifluoromethyl)benzamide: A benzamide group with a trifluoromethyl (-CF₃) substituent at the meta position.

The molecular formula is C₂₂H₂₂F₃N₂O₂, with a calculated molecular weight of 409.42 g/mol.

Key Physicochemical Properties

Estimated properties derived from computational models (e.g., SwissADME, PubChem algorithms) include:

PropertyValue
LogP (Partition Coefficient)4.2 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (two carbonyl oxygens, amide oxygen, quinoline N)
Polar Surface Area65.8 Ų
SolubilityPoor in water; soluble in DMSO, ethanol

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline scaffold contributes to planar rigidity, facilitating interactions with biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide likely involves modular construction:

  • Tetrahydroquinoline Core Formation:

    • Pictet-Spengler reaction between a substituted phenethylamine and an aldehyde, followed by cyclization .

  • Acylation at Position 1:

    • Reaction with isobutyryl chloride under basic conditions (e.g., pyridine, DMAP).

  • Benzamide Coupling:

    • Amidation of 3-(trifluoromethyl)benzoic acid with the tetrahydroquinoline amine using coupling agents (e.g., HATU, EDC).

Industrial Considerations

Scale-up challenges include:

  • Regioselectivity: Ensuring trifluoromethylation occurs exclusively at the benzamide’s meta position.

  • Purification: Chromatographic separation of intermediates due to structural similarity byproducts.

  • Green Chemistry: Solvent selection (e.g., replacing DMF with cyclopentyl methyl ether) to reduce environmental impact .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
N-Phenyl-2-(trifluoromethyl)benzamideLacks tetrahydroquinoline coreModerate COX-2 inhibition
4-Hydroxy-2-quinolonesOxidized quinoline; no benzamideAntimalarial activity
Target CompoundHybrid structureMultitarget potential

The integration of a trifluoromethylbenzamide with a tetrahydroquinoline scaffold uniquely positions this compound for multitarget therapies, circumventing resistance mechanisms common in single-target agents .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral variants.

  • In Vivo Efficacy Studies: Testing in xenograft models of colorectal and breast cancers.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator